Cas no 60148-49-4 ((5-ethylisoxazol-3-yl)methanol)
(5-ethylisoxazol-3-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (5-ethylisoxazol-3-yl)methanol
- (5-Ethyl-1,2-oxazol-3-yl)methanol
- (5-Ethyl-isoxazol-3-yl)methanol
- (5-Ethylisoxazole-3-yl)methanol
- (5-ethyl-isoxazol-3-yl)-methanol
- 5-Ethyl-3-hydroxymethylisoxazol
- KB-62913
- SureCN2759543
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- MDL: MFCD08701250
(5-ethylisoxazol-3-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M276603-1mg |
(5-ethylisoxazol-3-yl)methanol |
60148-49-4 | 1mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M276603-2mg |
(5-ethylisoxazol-3-yl)methanol |
60148-49-4 | 2mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M276603-10mg |
(5-ethylisoxazol-3-yl)methanol |
60148-49-4 | 10mg |
$ 95.00 | 2022-06-04 | ||
| Enamine | EN300-206939-1g |
(5-ethyl-1,2-oxazol-3-yl)methanol |
60148-49-4 | 95% | 1g |
$699.0 | 2023-09-16 | |
| Enamine | EN300-206939-5g |
(5-ethyl-1,2-oxazol-3-yl)methanol |
60148-49-4 | 95% | 5g |
$2028.0 | 2023-09-16 | |
| Enamine | EN300-206939-10g |
(5-ethyl-1,2-oxazol-3-yl)methanol |
60148-49-4 | 95% | 10g |
$3007.0 | 2023-09-16 | |
| Enamine | EN300-206939-0.05g |
(5-ethyl-1,2-oxazol-3-yl)methanol |
60148-49-4 | 95% | 0.05g |
$162.0 | 2023-09-16 | |
| Enamine | EN300-206939-0.1g |
(5-ethyl-1,2-oxazol-3-yl)methanol |
60148-49-4 | 95% | 0.1g |
$241.0 | 2023-09-16 | |
| Enamine | EN300-206939-0.25g |
(5-ethyl-1,2-oxazol-3-yl)methanol |
60148-49-4 | 95% | 0.25g |
$347.0 | 2023-09-16 | |
| Enamine | EN300-206939-0.5g |
(5-ethyl-1,2-oxazol-3-yl)methanol |
60148-49-4 | 95% | 0.5g |
$546.0 | 2023-09-16 |
(5-ethylisoxazol-3-yl)methanol Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on (5-ethylisoxazol-3-yl)methanol
Chemical Profile: (5-Ethylisoxazol-3-yl)methanol (CAS No. 60148-49-4)
(5-Ethylisoxazol-3-yl)methanol, identified by the CAS registry number 60148-49-4, is a specialized organic compound that has garnered attention in various scientific and industrial applications. This compound belongs to the isoxazole family, a class of heterocyclic compounds characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of an ethyl group at the 5-position and a hydroxymethyl group at the 3-position imparts unique chemical properties to this molecule, making it valuable in research and development across multiple disciplines.
The structural formula of (5-Ethylisoxazol-3-yl)methanol can be represented as follows: the isoxazole ring consists of four carbon atoms and one oxygen atom, with a nitrogen atom at position 1. The ethyl group is attached to the carbon at position 5, while the hydroxymethyl group (-CH₂OH) is attached to position 3. This arrangement not only influences the compound's physical properties but also its reactivity in various chemical reactions.
Recent studies have highlighted the potential of (5-Ethylisoxazol-3-yl)methanol in pharmaceutical research. Its unique structure allows for interactions with biological systems, making it a promising candidate for drug development. For instance, researchers have explored its role as a lead compound in the design of new drugs targeting specific enzymes or receptors. The hydroxymethyl group, in particular, has been shown to enhance bioavailability and stability in physiological conditions.
In addition to its pharmaceutical applications, (5-Ethylisoxazol-3-yl)methanol has found utility in agrochemicals and material science. Its ability to act as a precursor in the synthesis of more complex molecules has made it a valuable intermediate in organic synthesis. Recent advancements in catalytic methods have further streamlined its production, reducing costs and improving yield.
The synthesis of (5-Ethylisoxazol-3-yl)methanol typically involves multi-step processes, often starting from simple precursors like aldehydes or ketones. One common approach is the alkylation of an isoxazole derivative followed by hydroxylation to introduce the hydroxymethyl group. These steps are carefully optimized to ensure high purity and efficiency.
From an environmental perspective, understanding the fate and transport of (5-Ethylisoxazol-3-yl)methanol is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, which aligns with current environmental regulations aimed at minimizing chemical persistence in natural systems.
In conclusion, (5-Ethylisoxazol-3-yl)methanol (CAS No. 60148-49-4) stands out as a versatile compound with diverse applications across multiple industries. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future scientific endeavors.
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